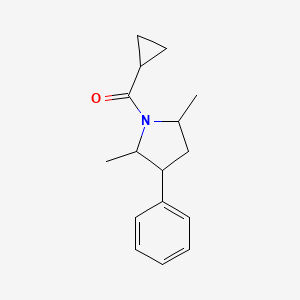
Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone is a synthetic organic compound characterized by its unique cyclopropyl and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with 2,5-dimethyl-3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products:
Oxidation: Formation of cyclopropyl carboxylic acids or ketones.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of substituted cyclopropyl or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl ketones: Share the cyclopropyl moiety and exhibit similar reactivity.
Pyrrolidine derivatives: Contain the pyrrolidine ring and are used in similar applications.
Phenyl-substituted compounds: Have phenyl groups that contribute to their chemical properties.
Uniqueness: Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone is unique due to the combination of its cyclopropyl, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11-10-15(13-6-4-3-5-7-13)12(2)17(11)16(18)14-8-9-14/h3-7,11-12,14-15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVOYTFWXCUXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1C(=O)C2CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
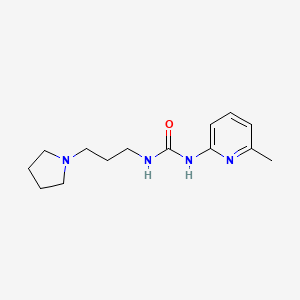
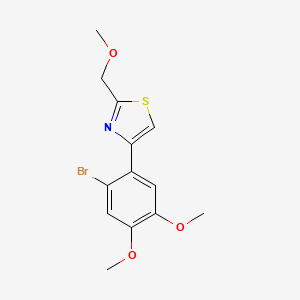
![1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749566.png)
![Methyl 3-[(4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbonyl)amino]propanoate](/img/structure/B6749576.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749577.png)
![2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile](/img/structure/B6749584.png)
![Ethyl 2-[(1-oxoisochromene-3-carbonyl)-propylamino]propanoate](/img/structure/B6749585.png)
![1,2,4-Benzotriazin-3-yl-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6749591.png)
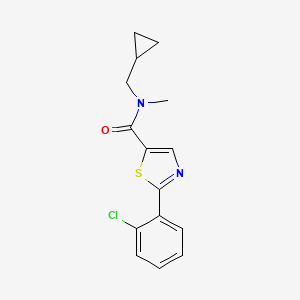
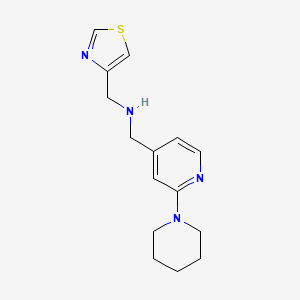
![N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide](/img/structure/B6749629.png)
![[(3S)-3-aminopyrrolidin-1-yl]-[1-(4-methoxynaphthalene-1-carbonyl)piperidin-3-yl]methanone](/img/structure/B6749630.png)
![1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6749643.png)
![5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide](/img/structure/B6749649.png)
